molecular formula C9H11NO3S B2927084 2-Acetamido-3-(thiophen-2-yl)propanoic acid CAS No. 67206-07-9

2-Acetamido-3-(thiophen-2-yl)propanoic acid

Cat. No.: B2927084
CAS No.: 67206-07-9
M. Wt: 213.25
InChI Key: FSFVGPGABHYRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-(thiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 67206-07-9 . It has a molecular weight of 213.26 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Responsive DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, synthesized from poly(methyl 2-(thiophen-3-yl)acetate), has shown promise as a theranostic gene delivery vehicle. This polymer binds DNA effectively, forming polyplexes that could be utilized in gene therapy and diagnostics, highlighting its potential in biotechnology and medical research (Carreon, Santos, Matson, & So, 2014).

Antitumor Evaluation of Heterocyclic Compounds

2-Acetamido-3-(thiophen-2-yl)propanoic acid derivatives have been explored for their antitumor properties. The synthesis of heterocyclic compounds derived from this chemical structure has shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The diverse synthetic pathways offer valuable insights for further biological investigations and potential cancer treatments (Shams, Mohareb, Helal, & Mahmoud, 2010).

Electrochromic Properties of Conducting Polymers

The electrochemical synthesis of polymers from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, demonstrates significant electrochromic properties. These polymers exhibit color changes between transmissive yellow and blue with reasonable switching times, suggesting applications in smart windows, displays, and other electronic devices (Camurlu, Çırpan, & Toppare, 2005).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers for dye-sensitized solar cells have been developed using a functionalized unsymmetrical structure that includes this compound derivatives. These sensitizers show high conversion efficiencies, indicating their potential in renewable energy technologies and the development of more efficient solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Anti-Inflammatory Properties

Analogues of this compound have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed appreciable activity against carrageenan-induced rat paw edema, suggesting their potential as anti-inflammatory agents (Reddy, Reddy, & Raju, 2010).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 2-Acetamido-3-(thiophen-2-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as the presence of other drugs or compounds, the physiological state of the cells or organism, and genetic factors, could also influence the compound’s action and efficacy.

Properties

IUPAC Name

2-acetamido-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFVGPGABHYRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.